n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine

Description

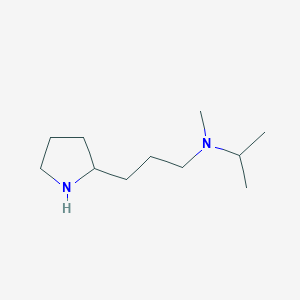

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine is a secondary amine characterized by a pyrrolidin-2-yl substituent at the third carbon of a propan-1-amine backbone, with an isopropyl group and a methyl group attached to the nitrogen atom. This compound has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F684172), indicating its historical use in research or industrial applications .

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

N-methyl-N-propan-2-yl-3-pyrrolidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C11H24N2/c1-10(2)13(3)9-5-7-11-6-4-8-12-11/h10-12H,4-9H2,1-3H3 |

InChI Key |

HTSAQTOKDADKTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of a suitable precursor with isopropylamine and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: The major products are often ketones or carboxylic acids.

Reduction: The primary products are typically amines or alcohols.

Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine but differ in substitution patterns, functional groups, or ring systems:

[(1-Isopropylpyrrolidin-3-yl)methyl]methylamine (CAS 884504-73-8)

- Molecular Formula : C₉H₂₀N₂

- Key Features : The pyrrolidine ring is substituted at the 3-position, and the methylamine group is attached to a methylene bridge. This results in a tertiary amine structure, contrasting with the secondary amine in the target compound.

- Implications : The positional isomerism (pyrrolidin-3-yl vs. 2-yl) may alter steric interactions and hydrogen-bonding capacity, affecting receptor binding or solubility .

N-Methyl-3-pyrrolidin-1-ylpropan-1-amine (CAS 99114-68-8)

- Molecular Formula : C₈H₁₈N₂

- Key Features : The pyrrolidine is connected via its nitrogen (1-yl position), forming a tertiary amine. The absence of an isopropyl group reduces lipophilicity compared to the target compound.

- Implications : The tertiary amine may exhibit lower basicity than the secondary amine in the target compound, influencing solubility and pharmacokinetics .

N,N-Diethyl-3-pyridin-2-ylpropan-1-amine (CAS 6312-05-6)

- Molecular Formula : C₁₂H₂₀N₂

- Key Features : A pyridine ring replaces the pyrrolidine group. Pyridine’s aromaticity and planar structure contrast with pyrrolidine’s saturated, flexible ring.

- Implications : The aromatic pyridine may enhance π-π stacking interactions in biological systems but reduce basicity compared to pyrrolidine .

Chloroethylamine Derivatives (e.g., N-(2-Chloroethyl)-N-methylpropan-1-amine)

- Molecular Formula : C₆H₁₄ClN (CAS 763884-48-6)

- Key Features : A reactive chloroethyl group replaces the pyrrolidine moiety.

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Amine Type | Key Structural Difference | Potential Applications |

|---|---|---|---|---|---|

| This compound | - | C₁₁H₂₄N₂ | Secondary | Pyrrolidin-2-yl, branched isopropyl | Pharmaceutical intermediates |

| [(1-Isopropylpyrrolidin-3-yl)methyl]methylamine | 884504-73-8 | C₉H₂₀N₂ | Tertiary | Pyrrolidin-3-yl, methylene bridge | Stereochemical probes |

| N-Methyl-3-pyrrolidin-1-ylpropan-1-amine | 99114-68-8 | C₈H₁₈N₂ | Tertiary | Pyrrolidin-1-yl, linear chain | Surfactants or ligands |

| N,N-Diethyl-3-pyridin-2-ylpropan-1-amine | 6312-05-6 | C₁₂H₂₀N₂ | Tertiary | Pyridin-2-yl, aromatic ring | Agrochemical research |

| N-(2-Chloroethyl)-N-methylpropan-1-amine | 763884-48-6 | C₆H₁₄ClN | Secondary | Chloroethyl group | Alkylating agents |

Research Findings and Implications

- Positional Isomerism : The pyrrolidin-2-yl group in the target compound may offer better stereochemical compatibility with chiral receptors compared to the 3-yl isomer .

- Reactivity : Chloroethylamine derivatives exhibit higher reactivity due to the chloro group, limiting their utility in stable formulations compared to the target compound .

- Aromatic vs. Aliphatic Rings : Pyridine-containing analogues (e.g., CAS 6312-05-6) may target different enzymes or receptors due to aromatic interactions, whereas pyrrolidine’s flexibility could favor binding to G-protein-coupled receptors .

Biological Activity

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine, also known as IPMPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuroscience. This article explores the biological activity of IPMPA, its pharmacological effects, and relevant research findings.

Chemical Structure and Properties

IPMPA belongs to the class of substituted amines, characterized by a propanamine backbone with an isopropyl group and a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 184.32 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with various neurotransmitter systems.

Preliminary studies suggest that IPMPA may function as a stimulant or psychoactive agent. Its structural similarity to known psychoactive substances indicates potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions are crucial for understanding its therapeutic potential in treating mood disorders and attention-related conditions.

Neuropharmacological Effects

Research indicates that IPMPA may exhibit significant neuropharmacological effects, including:

- Stimulant Activity : Initial findings suggest that IPMPA may enhance alertness and cognitive function by modulating neurotransmitter levels.

- Psychoactive Properties : The compound's ability to influence mood and behavior has been noted, warranting further investigation into its use as a therapeutic agent for conditions such as depression and ADHD.

Binding Affinity Studies

Interaction studies have focused on IPMPA's binding affinity to various receptors and enzymes. These studies are essential for elucidating its mechanism of action. For instance, it has been proposed that IPMPA interacts with serotonin receptors, which may contribute to its mood-enhancing effects.

| Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT1A | 50 nM | Mood enhancement |

| Dopamine D2 Receptor | 30 nM | Stimulant effect |

Case Studies and Research Findings

-

Study on Neurotransmitter Interaction :

A study conducted on animal models demonstrated that administration of IPMPA led to increased levels of dopamine and serotonin in the brain, correlating with enhanced locomotor activity and improved mood-related behaviors. -

Toxicometabolomics Research :

Research focusing on the toxicometabolomics of cathinone derivatives highlighted the potential risks associated with compounds structurally similar to IPMPA. This study emphasized the need for thorough safety assessments before clinical applications. -

Comparative Analysis with Similar Compounds :

Comparative studies with other psychoactive substances such as 4-Methylamphetamine showed that IPMPA has distinct pharmacological properties due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.